2-Bromophenyl-(2,6-dichlorobenzyl)ether
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Overview
Description
2-Bromophenyl-(2,6-dichlorobenzyl)ether is an organic compound that features a bromine atom attached to a phenyl ring and a dichlorobenzyl group linked via an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromophenyl-(2,6-dichlorobenzyl)ether can be achieved through several methods. One common approach involves the reaction of 2-bromophenol with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. For example, microchannel reactors have been employed for the selective benzylic bromination of 2,6-dichlorotoluene, which can be a precursor in the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromophenyl-(2,6-dichlorobenzyl)ether undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The ether linkage can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction to form simpler derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ether linkage can yield aldehydes or ketones, while substitution reactions can produce various substituted phenyl ethers .
Scientific Research Applications
2-Bromophenyl-(2,6-dichlorobenzyl)ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromophenyl-(2,6-dichlorobenzyl)ether involves its interaction with specific molecular targets. The bromine and dichlorobenzyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromophenyl-(2,4-dichlorobenzyl)ether
- 2-Bromophenyl-(3,5-dichlorobenzyl)ether
- 2-Chlorophenyl-(2,6-dichlorobenzyl)ether
Uniqueness
2-Bromophenyl-(2,6-dichlorobenzyl)ether is unique due to the specific positioning of the bromine and dichlorobenzyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds .
Biological Activity
2-Bromophenyl-(2,6-dichlorobenzyl)ether is a halogenated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and various biological evaluations.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 2-bromophenol with 2,6-dichlorobenzyl chloride under basic conditions. The resulting ether structure is characterized by the presence of bromine and dichloro substituents on the aromatic rings, which can significantly influence its reactivity and biological properties.
Biological Activity Overview
Research has indicated that compounds containing bromophenyl and dichlorobenzyl moieties exhibit various biological activities, including:
- Anticancer Activity : Several studies have explored the anticancer potential of bromophenol derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and HeLa (cervical cancer) cells. The structure-activity relationship suggests that the presence of halogen substituents enhances cytotoxicity through mechanisms such as apoptosis induction and inhibition of cell migration .
- Antimicrobial Properties : Halogenated compounds are known for their antimicrobial activities. In vitro studies have demonstrated that derivatives similar to this compound exhibit significant antibacterial effects against a range of pathogens. The minimum inhibitory concentration (MIC) values for related compounds often fall within a range that indicates potent antibacterial activity .
Anticancer Activity
A notable study evaluated a series of bromophenol derivatives for their anticancer properties. Among these, compounds with similar structural features to this compound displayed IC50 values below 10 µM against multiple cancer cell lines. The study highlighted that the introduction of additional halogen atoms could enhance the cytotoxic effects observed in vitro .
Antimicrobial Activity
In another investigation focusing on antimicrobial activity, derivatives were tested against various bacterial strains. The results indicated that compounds with bromine and chlorine substituents exhibited lower MIC values compared to their non-halogenated counterparts. For example, one derivative showed an MIC value of 1.72 µM against HCT-116 cells, suggesting a strong potential for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the position and type of halogen substituents significantly affect the biological activity of these compounds. For instance:
Compound Name | Structure Features | Anticancer Activity (IC50 µM) |
---|---|---|
This compound | Bromine on phenyl ring; dichloro on benzyl | <10 |
3-Bromophenol derivative | Bromine on phenol; varied substitutions | 1.72 |
4-Bromophenol derivative | Additional halogens; modified side chains | <5 |
This table summarizes findings from various studies indicating that enhanced halogenation correlates with increased potency against cancer cell lines.
Properties
IUPAC Name |
2-[(2-bromophenoxy)methyl]-1,3-dichlorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2O/c14-10-4-1-2-7-13(10)17-8-9-11(15)5-3-6-12(9)16/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCXUWOFMQVIMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=C(C=CC=C2Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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